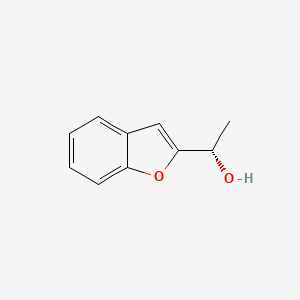

(S)-1-(Benzofuran-2-yl)ethanol

Description

Significance of Chiral Alcohols as Versatile Synthetic Intermediates

Chiral alcohols are organic compounds containing a hydroxyl group (-OH) attached to a carbon atom that is bonded to four different substituents, rendering the molecule non-superimposable on its mirror image. fiveable.me This property, known as chirality, is fundamental in many biological processes and, consequently, in the development of pharmaceuticals and other fine chemicals. wisdomlib.orgnih.gov

These optically active compounds are highly prized in organic synthesis because they serve as versatile building blocks for constructing more complex chiral molecules with specific stereochemistry. fiveable.mesigmaaldrich.com The ability to control the three-dimensional arrangement of atoms is crucial, as different enantiomers (mirror-image isomers) of a molecule can exhibit vastly different biological activities. nih.gov Chiral alcohols can be incorporated directly into the final product as esters or ethers, or the hydroxyl group can be transformed into other functional groups like amines, amides, or thiols. sigmaaldrich.com

The synthesis of chiral alcohols can be achieved through various methods, including the reduction of prochiral ketones using alcohol dehydrogenases or through chemoenzymatic processes. wisdomlib.orgacs.org These biocatalytic approaches are often favored for their high enantioselectivity and mild reaction conditions. nih.gov

Overview of Benzofuran (B130515) Skeleton in Organic Synthesis

The benzofuran skeleton, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a significant structural motif in a vast number of naturally occurring and synthetic compounds. nih.govcuestionesdefisioterapia.comwikipedia.org First synthesized in 1870, this heterocyclic ring has since found widespread application due to the diverse biological activities exhibited by its derivatives. nih.gov

Benzofuran derivatives are known to possess a broad spectrum of pharmacological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. cuestionesdefisioterapia.comrsc.org This has made the benzofuran scaffold a privileged structure in medicinal chemistry and drug discovery. cuestionesdefisioterapia.com The synthesis of the benzofuran ring can be accomplished through various catalytic strategies, including the use of palladium, ruthenium, and Brønsted acids. nih.gov These methods allow for the construction of a wide range of substituted benzofurans, providing access to novel compounds with potential therapeutic applications. nih.govnumberanalytics.com

Importance of Enantiopure (S)-1-(Benzofuran-2-yl)ethanol in Chemical Research

Enantiopure this compound is a specific, optically active alcohol that serves as a valuable chiral intermediary in the synthesis of more complex molecules for potential drug production. nih.govresearchgate.net The "S" designation refers to the specific spatial arrangement of the substituents around the chiral carbon atom, as defined by the Cahn-Ingold-Prelog priority rules. fiveable.me

The production of this compound in a highly pure enantiomeric form is crucial for its application as a building block. One notable method for its synthesis is the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone. nih.govresearchgate.net Research has demonstrated the use of whole-cell biocatalysts, such as Lactobacillus paracasei, to achieve high yields and excellent enantiomeric excess (ee) of over 99.9%. nih.govresearchgate.net This "green chemistry" approach offers a scalable and environmentally friendly alternative to traditional chemical synthesis. nih.govlookchem.com

The ability to produce this compound with such high stereoselectivity is significant because it provides a reliable source of a chiral precursor for the development of new chemical entities. nih.govresearchgate.net Its structure is a key component in the synthesis of various biologically active compounds, and the availability of the pure (S)-enantiomer is essential for investigating the specific structure-activity relationships of the final products. rsc.orgrsc.org

Research Findings on the Synthesis of this compound

Several research efforts have focused on the efficient synthesis of enantiopure this compound. A key method that has been explored is biocatalytic reduction, which offers a green and highly selective route to the desired product.

One study highlighted the use of the biocatalyst Lactobacillus paracasei BD87E6 for the bioreduction of 1-(benzofuran-2-yl)ethanone. nih.gov The optimization of the reaction conditions led to a high yield and exceptional enantiomeric excess. nih.gov Another approach involves the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols using lipase-catalyzed enantiomer-selective reactions. researchgate.net

Below is a table summarizing key findings from a study on the green synthesis of this compound:

| Parameter | Value | Reference |

| Substrate | 1-(Benzofuran-2-yl)ethanone | nih.gov |

| Biocatalyst | Lactobacillus paracasei BD87E6 | nih.gov |

| Product | This compound | nih.gov |

| Yield | 92% | nih.gov |

| Enantiomeric Excess (ee) | >99.9% | nih.gov |

| Substrate Amount | 6.73 g | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFEKBHGKCUPA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for S 1 Benzofuran 2 Yl Ethanol

Biocatalytic Transformations

Biocatalysis leverages the inherent selectivity of biological systems, such as whole microbial cells or isolated enzymes, to carry out chemical transformations with high precision. These methods often operate under mild conditions in aqueous environments, presenting a green alternative to conventional chemical synthesis.

Whole-Cell Mediated Bioreduction

In whole-cell biocatalysis, entire microbial cells are utilized as self-contained catalytic entities. This strategy is advantageous as it circumvents the often complex and costly processes of enzyme purification and the need to supply external cofactors.

Various species within the Lactobacillus genus have proven to be effective biocatalysts for the asymmetric reduction of 2-acetylbenzofuran (B162037) to (S)-1-(Benzofuran-2-yl)ethanol with high levels of enantiomeric excess (e.e.). nih.govmedscape.comresearchgate.netresearchgate.net For example, research has highlighted Lactobacillus paracasei as a particularly suitable biocatalyst for this specific transformation. nih.govresearchgate.net Studies have shown that resting cells of L. paracasei can convert 2-acetylbenzofuran into the (S)-alcohol form with an enantiomeric excess that surpasses 99%. nih.gov Similarly, Lactobacillus kefiri has been successfully employed in the asymmetric reduction of prochiral ketones, demonstrating the broad utility of this genus in producing chiral alcohols. researchgate.net The high stereoselectivity observed is attributed to the presence of endogenous alcohol dehydrogenases within these bacteria that preferentially synthesize the (S)-enantiomer.

It is important to note that the reductive capacity can differ significantly among various Lactobacillus strains, making microbial screening a critical step in identifying the most efficient biocatalyst for a given substrate.

To enhance the yield and enantioselectivity of the whole-cell bioreduction, it is essential to optimize several reaction parameters. The pH of the medium is a critical factor that influences both the activity of the enzymes and the viability of the microbial cells. For the bioreduction of 2-acetylbenzofuran using L. paracasei, a pH of 6.0 has been identified as optimal. nih.gov

Temperature also plays a pivotal role. The ideal temperature for this bioreduction with L. paracasei has been determined to be 30°C. nih.gov Significant deviations from this temperature can diminish enzyme activity and potentially lead to cell damage.

Substrate concentration must also be carefully managed. While higher concentrations are economically desirable, they can lead to inhibition of the microbial catalyst. An optimal substrate concentration of 5 g/L was found for the bioreduction of 2-acetylbenzofuran, which effectively balances high conversion rates with minimal substrate-induced inhibition. nih.gov The process also relies on a co-substrate, typically glucose, to regenerate the necessary reducing cofactors (NADH). nih.gov

Table 1: Optimized Conditions for the Bioreduction of 2-Acetylbenzofuran using L. paracasei

| Parameter | Optimal Value |

|---|---|

| pH | 6.0 nih.gov |

| Temperature | 30°C nih.gov |

| Substrate Concentration | 5 g/L nih.gov |

| Co-substrate | Glucose nih.gov |

A key advantage of whole-cell biocatalysis is its scalability, making it a viable option for industrial production. nih.govresearchgate.net The process for producing this compound using L. paracasei has been successfully demonstrated at a 1-liter scale, achieving a 92% yield and an enantiomeric excess greater than 99.9% with a substrate amount of 6.73 g. nih.govresearchgate.net

This biocatalytic method aligns well with the principles of green chemistry. nih.govmedscape.com The reactions are conducted in water under mild temperature and pH conditions, which reduces energy consumption and the need for hazardous organic solvents. nih.gov The use of renewable resources like glucose and the high efficiency of the conversion contribute to a more sustainable and environmentally friendly process. researchgate.net

Enzymatic Reduction using Isolated Enzymes

The use of isolated enzymes offers a more controlled approach to biocatalysis, eliminating potential side reactions from other cellular components and simplifying product purification.

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the enzymes that catalyze the stereoselective reduction of ketones to their corresponding chiral alcohols. mdpi.comfrontiersin.org These enzymes depend on a cofactor, such as NADH or NADPH, to provide the hydride for the reduction. ontosight.ai The application of isolated KREDs has been shown to be a powerful method for producing a variety of enantioenriched pharmaceutical building blocks. nih.govrsc.org

For the synthesis of this compound, specific ketoreductases have been identified that can perform the asymmetric reduction of 2-acetylbenzofuran with high enantioselectivity. The economic feasibility of using isolated enzymes often hinges on an efficient cofactor regeneration system. A common strategy involves using a sacrificial alcohol, like isopropanol (B130326), in conjunction with a second dehydrogenase to continuously regenerate the expensive cofactor in situ.

The ongoing discovery and protein engineering of novel ADHs and KREDs with enhanced stability, activity, and stereoselectivity continue to expand the industrial applicability of this powerful synthetic methodology. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Acetylbenzofuran |

| Glucose |

| Isopropanol |

| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) |

Enzyme Immobilization and Stability Studies

The practical application of lipases in the synthesis of this compound is significantly enhanced by enzyme immobilization, which improves stability, allows for reuse, and facilitates continuous processing. Research has focused on developing robust biocatalysts with high operational and thermal stability.

One effective strategy is the encapsulation of lipases within sol-gel matrices. rsc.org Lipase (B570770) B from Candida antarctica (CaL-B) and lipase from Pseudomonas fluorescens (Lipase AK) have been successfully immobilized using binary or ternary silane (B1218182) precursor systems. rsc.orgscispace.com This sol-gel entrapment can be combined with adsorption on supports like Celite 545. nih.gov These methods create biocatalysts with high mechanical and thermal stability due to the inert, porous glass-like matrix formed. rsc.orgscispace.com The properties of the sol-gel matrix, such as hydrophobicity, can be fine-tuned by selecting appropriate silane precursors to optimize the enzyme's interaction with the substrate. rsc.orgscispace.com Sol-gel immobilized CaL-B has demonstrated excellent operational stability, maintaining its catalytic activity and enantioselectivity for as many as 15 reuse cycles in the kinetic resolution of secondary alcohols. nih.gov

Another advanced immobilization technique involves the use of magnetic nanoparticles (MNPs). CaL-B has been covalently bound to chitosan-coated magnetic nanoparticles. mdpi.com This approach allows for easy separation of the biocatalyst from the reaction medium using an external magnet, simplifying product purification and catalyst recycling. mdpi.com These magnetic biocatalysts have shown high efficiency and stability, remaining active for 10 cycles with less than a 5% decrease in activity in the kinetic resolution of heteroarylethanols. mdpi.com The operational stability of these immobilized systems has been demonstrated in both batch and continuous-flow packed-bed reactors, with continuous-flow systems often showing higher productivity. rsc.orgscispace.com

The table below summarizes findings on the stability of immobilized lipases used in the resolution of heteroaromatic alcohols, including benzofuran (B130515) derivatives.

Table 1: Stability Studies of Immobilized Lipases for Heteroaromatic Alcohol Resolution

| Enzyme | Immobilization Method | Support Material | Stability Finding | Reference |

| Candida antarctica Lipase B (CaL-B) | Sol-gel entrapment | Ternary silane precursors | Maintained activity and enantioselectivity for 15 reuse cycles. | nih.gov |

| Candida antarctica Lipase B (CaL-B) | Covalent binding | Chitosan-coated magnetic nanoparticles | Remained active after 10 cycles with <5% loss of activity. | mdpi.com |

| Pseudomonas fluorescens Lipase (AK) | Sol-gel entrapment | Binary silane precursor system (AK 1 BS) | Showed long-term operational stability in continuous-flow acylation of 1-(benzofuran-2-yl)ethan-1-ol. | researchgate.net |

| Candida antarctica Lipase B (CaL-B) | Adsorption | Polylactic acid (PLA) nanofibers | Maintained 86.6% of its initial activity after 5 cycles in the resolution of a related heteroaromatic alcohol. | ubbcluj.ro |

Enzymatic Kinetic Resolution of Racemic 1-(Benzofuran-2-yl)ethanol

Enzymatic kinetic resolution (EKR) is a widely employed method for obtaining enantiopure 1-(Benzofuran-2-yl)ethanol. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

Lipase-Catalyzed Enantioselective Acylation

Lipase-catalyzed enantioselective acylation is a robust method for the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanol. In this process, the lipase selectively acylates the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted. researchgate.net The reaction typically employs an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate. researchgate.netlookchem.com

The process yields highly enantiopure this compound and the corresponding (R)-1-acetoxy-1-(benzofuran-2-yl)ethane. researchgate.net Studies have demonstrated that lipases such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas fluorescens (Lipase AK) are highly effective for this transformation. rsc.orgresearchgate.net The reaction is often carried out in organic solvents like n-hexane or, in some cases, neat vinyl acetate can serve as both the solvent and acyl donor. rsc.orgrsc.org For example, using lipase AK, the acylation of racemic 1-(benzofuran-2-yl)ethanol can achieve approximately 50% conversion, providing both the unreacted (S)-alcohol and the acylated (R)-ester in high enantiomeric purity. researchgate.net

Table 2: Lipase-Catalyzed Acylation of Racemic 1-(Benzofuran-2-yl)ethanol

| Lipase | Acyl Donor | Solvent | Product 1 (Unreacted) | Product 2 (Acylated) | Enantioselectivity (E) | Reference |

| Lipase AK | Vinyl Acetate | Neat | This compound (>98% ee) | (R)-1-Acetoxy-1-(benzofuran-2-yl)ethane | >100 | researchgate.netresearchgate.net |

| CaL-B | Vinyl Acetate | n-Hexane | This compound | (R)-1-Acetoxy-1-(benzofuran-2-yl)ethane | >200 | rsc.org |

Enantioselective Hydrolysis/Alcoholysis of Esters

Complementary to enantioselective acylation, the enantioselective hydrolysis or alcoholysis of a racemic ester, such as rac-1-acetoxy-1-(benzofuran-2-yl)ethane, can be used. In this approach, a lipase selectively catalyzes the deacylation of one enantiomer.

Specifically, the lipase-catalyzed ethanolysis of (1R)-1-acetoxy-1-(benzofuran-2-yl)ethanes has been shown to be an effective, racemization-free method. researchgate.net This reaction yields the enantiopure (1R)-1-(benzofuran-2-yl)ethanols almost quantitatively, demonstrating the utility of this method for accessing the (R)-enantiomer of the alcohol from the ester produced during the kinetic resolution of the racemic alcohol. researchgate.net This two-step sequence of acylation followed by alcoholysis allows for the efficient separation and recovery of both enantiomers from the initial racemic mixture in high purity. researchgate.net

Evaluation of Enantiomer Selectivity (E-value)

The efficiency of an enzymatic kinetic resolution is quantified by the enantiomeric ratio, or E-value. The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers of a racemic substrate. It is calculated from the extent of conversion (c) and the enantiomeric excess of the substrate (eeS) and product (eeP).

A high E-value indicates high selectivity, which is crucial for obtaining products with high enantiomeric purity. For the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols via lipase-catalyzed acylation, the enantioselectivity has been reported to be excellent, with E-values significantly greater than 100 (E≫100). researchgate.net In some optimized systems using immobilized lipases, E-values can exceed 200. rsc.org An E-value greater than 200 is generally considered excellent for preparative-scale synthesis, as it allows for the isolation of one enantiomer with >99% enantiomeric excess at around 50% conversion.

Asymmetric Chemical Catalysis

Asymmetric Hydrogenation of 1-(Benzofuran-2-yl)ethanone

Asymmetric hydrogenation of the prochiral ketone, 1-(benzofuran-2-yl)ethanone, offers a direct route to enantiomerically enriched 1-(benzofuran-2-yl)ethanol. This method avoids the 50% theoretical yield limit of kinetic resolution by converting the entire substrate into a single chiral product.

A notable example is the asymmetric transfer hydrogenation (ATH) using a chiral metal catalyst. An efficient iridium(III) catalyst has been developed for this purpose. The reaction involves the transfer of hydrogen from a hydrogen donor, such as formic acid/triethylamine (HCOOH/TEA) mixture, to the ketone, guided by a chiral ligand complexed to the metal center. In one study, the ATH of 1-(benzofuran-2-yl)ethanone using a specific Ir(III) complex was completed in just 45 minutes, yielding the alcohol with a high enantiomeric excess of 94%.

Table 3: Asymmetric Transfer Hydrogenation of 1-(Benzofuran-2-yl)ethanone

| Catalyst System | Hydrogen Donor | Time | Enantiomeric Excess (ee) | Reference |

| Ir(III) complex | HCOOH/TEA | 45 min | 94% |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers an operationally simpler alternative to direct hydrogenation, as it avoids the need for high-pressure gaseous hydrogen. rsc.orgliv.ac.uk Instead, a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine azeotrope, is used. rsc.orgliv.ac.uk

In recent years, organocatalysis has emerged as a powerful metal-free approach to asymmetric synthesis. princeton.edu For ATH, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are commonly used. rsc.org These catalysts activate the ketone by protonation, while a Hantzsch ester serves as the biomimetic hydride donor. princeton.edursc.org The catalyst forms a chiral ion pair with the protonated ketone (or an intermediate iminium ion), guiding the hydride transfer stereoselectively. nih.gov Thiourea-based organocatalysts have also been employed, which activate the substrate through hydrogen bonding. organic-chemistry.org While widely applied to imines and nitroolefins, the extension of these systems to the direct ATH of 2-acetylbenzofuran is an area of ongoing interest. rsc.orgorganic-chemistry.org

The ATH of imines to produce chiral amines is a well-established process, often catalyzed by ruthenium, rhodium, or iron complexes with chiral diamine ligands. mdpi.comnih.govrsc.org While not directly a method for alcohol synthesis, the underlying principles are relevant. The catalytic cycle often involves the formation of a metal-hydride species which then reduces the C=N bond. Some strategies involve the in situ formation of an imine from a ketone and an amine, followed by reduction. chemrxiv.org This concept, termed reductive amination, could theoretically be adapted, although it is more commonly applied for the synthesis of amines rather than alcohols.

A summary of representative results for the transfer hydrogenation of benzofuryl ketones is presented below.

Table 1: Asymmetric Transfer Hydrogenation of Benzofuryl Ketones

| Catalyst | Substrate | Hydrogen Donor | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| RhCl(R,R)-TsDPEN | Benzofuryl α-amino ketone | HCOOH/NEt₃ | High | up to 99 | researchgate.net |

Chiral Borane (B79455) Reduction Strategies

Asymmetric reduction using stoichiometric or catalytic chiral borane reagents is another effective method for producing enantiomerically enriched alcohols.

Chiral spiroaminoborate esters have been developed as highly efficient catalysts for the borane-mediated reduction of various ketones, including heteroaryl ketones. nih.gov These catalysts offer an alternative to the well-known Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. nih.govnih.gov In a study utilizing a spiroaminoborate ester catalyst derived from (S)-diphenylprolinol, the reduction of 2-acetylbenzofuran with borane dimethyl sulfide (B99878) complex proceeded with excellent enantioselectivity. nih.gov The reaction, using as little as 1 mol% of the catalyst, afforded this compound in good yield and high enantiomeric excess. nih.gov

Table 2: Chiral Borane Reduction of 2-Acetylbenzofuran

| Catalyst | Catalyst Loading (mol%) | Borane Source | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Spiroaminoborate Ester | 1 | BH₃·SMe₂ | 85 | 96 | nih.gov |

| Spiroaminoborate Ester | 10 | BH₃·SMe₂ | 85 | 96 | nih.gov |

Optimization of Borane Sources and Catalyst Loading

The efficiency and enantioselectivity of the asymmetric reduction of 2-acetylbenzofuran to yield this compound are significantly influenced by the choice of borane reagent and the loading of the chiral catalyst. Research has demonstrated that careful optimization of these parameters is crucial for achieving high yields and excellent enantiomeric excess (ee).

A key study in this area utilized a chiral spiroaminoborate ester as a catalyst for the borane-mediated reduction. scirp.org The investigation focused on the impact of catalyst loading on the enantioselectivity of the reduction of 2-acetylbenzofuran. It was found that high enantioselectivity (96% ee) could be achieved at both 10 mol % and a significantly lower 1 mol % of the catalyst, demonstrating the high efficiency of the catalytic system. scirp.org This is a critical finding from a practical and economic standpoint, as it indicates that excellent results can be obtained with minimal catalyst usage. The general method for this optimized process involves the slow addition of the ketone to a solution of the catalyst pre-mixed with a borane source, such as borane-dimethyl sulfide complex (BH3·SMe2), in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. scirp.org

The choice of the borane source itself is another lever for optimization. Borane is commercially available in various forms, most commonly as complexes with tetrahydrofuran (BH3·THF) or dimethyl sulfide (BH3·SMe2). nih.govthieme-connect.com The borane-dimethyl sulfide complex is noted for its greater stability and solubility compared to the THF complex. nih.gov The selection of the borane reagent can affect not only the reaction kinetics but also the stereochemical outcome, working in concert with the chiral catalyst to favor the formation of the desired (S)-enantiomer. Oxazaborolidine catalysts, for example, are extensively used for catalytic borane reductions due to their ability to provide predictable stereochemistry and high enantioselectivity. nih.gov These catalysts can be generated in situ from chiral amino alcohols and a borane source, offering a practical and reliable method for the reduction of various ketones. nih.govajchem-b.com

The research into chiral phosphinamides as catalysts also highlights the importance of the catalyst structure in activating the borane reagent. These catalysts function as Lewis bases, enhancing the reactivity of borane through electron donation, and can provide high asymmetric induction. acs.org The optimization, therefore, involves a multi-parameter approach, balancing catalyst structure, catalyst loading, and the specific borane complex used to achieve the desired synthesis of this compound efficiently and with high stereopurity.

Table 1: Effect of Catalyst Loading on Enantioselective Reduction of 2-Acetylbenzofuran

| Catalyst | Catalyst Loading (mol %) | Borane Source | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| Chiral Spiroaminoborate Ester 1 | 10 | BH3·SMe2 | 96 | Good | scirp.org |

| Chiral Spiroaminoborate Ester 1 | 1 | BH3·SMe2 | 96 | 95 | scirp.org |

Other Asymmetric Additions (e.g., Grignard reactions with chiral inducers)

Beyond borane-based reductions, other asymmetric addition methodologies provide alternative pathways to this compound. These methods typically involve the enantioselective addition of a methyl group to 2-benzofurancarboxaldehyde (B45435) or the asymmetric reduction of 2-acetylbenzofuran using non-borane reagents.

Asymmetric Organozinc and Grignard Additions:

The catalytic asymmetric addition of organometallic reagents to aldehydes is a fundamental strategy for creating chiral secondary alcohols. One successful application involves the addition of an ethylphenylzinc (PhZnEt) reagent to 2-benzofurancarboxaldehyde. Using a specific chiral amino alcohol ligand, this reaction produced the desired alcohol with a high enantiomeric excess of 90% and a yield of 92%. nih.gov This demonstrates a highly effective and enantioselective C-C bond formation to establish the chiral center.

Similarly, dinuclear zinc complexes have been developed as effective catalysts for the asymmetric methylation of aromatic aldehydes. rsc.org An azetidine-derived chiral ligand, in particular, has shown promise in promoting the addition of dimethylzinc (B1204448) to various aromatic aldehydes, yielding chiral 1-hydroxyethyl compounds with up to 99% ee. rsc.org While not explicitly demonstrated on 2-benzofurancarboxaldehyde in the study, the high efficiency and enantioselectivity on other aromatic aldehydes suggest its potential applicability for the synthesis of this compound.

The use of Grignard reagents in the presence of chiral inducers is another approach, although achieving high enantioselectivity can be challenging due to the high reactivity of Grignard reagents. google.com Success often relies on the use of chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH) or sparteine, which can chelate to the magnesium atom and create a chiral environment around the carbonyl substrate, directing the nucleophilic attack of the methyl group from one face. ajchem-b.comacs.org

Asymmetric Transfer Hydrogenation (ATH):

Asymmetric transfer hydrogenation (ATH) offers a powerful and practical alternative to reductions using molecular hydrogen or boranes. rsc.orgliv.ac.uk This method typically employs a stable hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, in combination with a transition metal catalyst featuring a chiral ligand. liv.ac.ukmdpi.com

Ruthenium(II) complexes with chiral N-tosylethylenediamine ligands, often referred to as Noyori-type catalysts, are exceptionally effective for the ATH of aromatic ketones. acs.orgmdpi.com These catalysts have been successfully applied to the reduction of various heteroaromatic ketones, including those with furan (B31954) and thiophene (B33073) rings, with high enantioselectivity. mdpi.com For instance, the asymmetric hydrogenation of 4-chromanone, a structurally related heterocyclic ketone, proceeds with nearly perfect enantioselectivity (99% ee) using an MsDPEN–Cp*Ir catalyst. nih.gov Iron-based catalysts have also been developed as a more environmentally friendly alternative to ruthenium for ATH, demonstrating good to excellent yields and enantiopurity in the reduction of prochiral ketones. nih.gov The mechanism of these catalysts involves the formation of a chiral metal hydride species that transfers hydrogen to the ketone via a concerted, six-membered transition state, ensuring high stereocontrol. mdpi.comjst.go.jp

Table 2: Examples of Other Asymmetric Syntheses

| Method | Substrate | Reagent/Catalyst System | Product | ee (%) | Yield (%) | Reference |

| Asymmetric Phenylzinc Addition | 2-Benzofurancarboxaldehyde | PhZnEt / Chiral Amino Alcohol | (Phenyl)(benzofuran-2-yl)methanol | 90 | 92 | nih.gov |

| Asymmetric Methylation | Aromatic Aldehydes | Me2Zn / AzePhenol Dinuclear Zinc Complex | Chiral 1-Aryl-ethanols | up to 99 | Good | rsc.org |

| Asymmetric Hydrogenation | 4-Chromanone | H2 / MsDPEN–Cp*Ir catalyst | (S)-4-Chomanol | 99 | - | nih.gov |

| Asymmetric Transfer Hydrogenation | Aryl Heteroaryl Ketones | HCOOH/NEt3 / (R,R)-TsDPEN-Ru catalyst | Chiral Alcohols | up to 99 | - | mdpi.com |

Characterization of Enantiopurity and Absolute Configuration

Chromatographic Methods for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is determined by separating and quantifying the two enantiomers of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common and reliable methods for this purpose. heraldopenaccess.us

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. heraldopenaccess.usuma.es The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For the analysis of (S)-1-(Benzofuran-2-yl)ethanol, polysaccharide-based CSPs are particularly effective.

Research has demonstrated the successful separation of 1-(benzofuran-2-yl)ethanol enantiomers using a Chiralcel OD-H column, which has a cellulose-based stationary phase. researchgate.net Another study on a closely related compound, a benzofuryl β-amino alcohol, provides a clear example of the separation parameters that can be applied. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Example HPLC Conditions for Chiral Separation of Benzofuran (B130515) Derivatives

| Parameter | Condition |

|---|---|

| Column | Lux® 5 µm Cellulose-4, 250 x 4.6 mm |

| Mobile Phase | Methanol/Water (45:55) |

| Flow Rate | 0.8 mL/min |

| Retention Time (R)-enantiomer | 121.34 min |

| Retention Time (S)-enantiomer | 138.93 min |

This data is based on the analysis of a similar benzofuryl compound and illustrates a typical separation method. nih.gov

Chiral Gas Chromatography is another powerful technique for enantiomeric separation, particularly suitable for volatile and thermally stable compounds like secondary alcohols. chromatographyonline.com The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. gcms.cz

In this method, the sample is vaporized and carried by an inert gas through the column. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. bgb-analytik.com The difference in the stability of these complexes between the (S) and (R) enantiomers results in different elution times, allowing for their separation and quantification. While specific GC separation parameters for this compound are not detailed in the available literature, the technique is widely applied for the analysis of other chiral alcohols. mdpi.com The selection of the appropriate cyclodextrin derivative (e.g., permethylated beta-cyclodextrin) is crucial for achieving optimal resolution. gcms.cz

X-ray Crystallography of Chiral Derivatives

X-ray crystallography provides a detailed picture of the atomic arrangement within a crystal. However, for a chiral molecule containing only light atoms (such as carbon, hydrogen, and oxygen), determining the absolute configuration from a crystal of the enantiopure compound itself can be challenging. A common and more reliable strategy involves the chemical conversion of the enantiopure alcohol into a diastereomer by reacting it with a chiral derivatizing agent (CDA) of a known absolute configuration.

The resulting diastereomers will have different physical properties, including their crystallization behavior. By forming a single crystal of one of the diastereomers and analyzing it using X-ray diffraction, the known configuration of the CDA serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the original alcohol.

Methodology for this compound

To determine the absolute configuration of this compound, the hydroxyl group would be esterified with a suitable chiral carboxylic acid or its activated form. The selection of the chiral derivatizing agent is crucial, as it must react cleanly, not racemize during the reaction, and yield a crystalline derivative. Commonly used chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), camphorsulfonic acid, or various chiral phthalic acids. For instance, reaction with (R)-Mosher's acid chloride would convert this compound into the corresponding (S,R)-Mosher's ester.

Once the diastereomeric ester is synthesized and purified, the next step is to grow a high-quality single crystal suitable for X-ray diffraction analysis. This can often be the most challenging part of the process. Upon successful crystallization, the crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

The key to determining the absolute configuration lies in the anomalous dispersion effect. When the crystal contains an atom that scatters X-rays with a significant phase shift (anomalous scattering), it is possible to distinguish between the two possible enantiomeric structures. Often, the chiral derivatizing agent is chosen because it contains a heavier atom (like sulfur or a halogen) which enhances this effect. The analysis of the diffraction data, often aided by the calculation of the Flack parameter, allows for the definitive assignment of the absolute configuration of the entire molecule, and by extension, the stereocenter of the original this compound.

Illustrative Crystallographic Data

While specific crystallographic data for a derivative of this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis. The data presented here is hypothetical and serves to exemplify the expected output of a single-crystal X-ray diffraction experiment on a chiral derivative.

| Parameter | Hypothetical Value for a Chiral Derivative of this compound |

| Chemical Formula | C20H17F3O4 |

| Formula Weight | 394.34 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.123 Å, b = 12.456 Å, c = 18.789 Å |

| Volume | 1902.3 Å3 |

| Z | 4 |

| Density (calculated) | 1.378 g/cm3 |

| Flack Parameter | 0.02(3) |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 |

The successful determination of the crystal structure of a chiral derivative of this compound would provide conclusive evidence of its absolute configuration. The known stereochemistry of the derivatizing agent allows for the direct assignment of the stereocenter at the carbinol carbon of the 1-(benzofuran-2-yl)ethanol moiety.

Mechanistic and Computational Studies in Asymmetric Synthesis of S 1 Benzofuran 2 Yl Ethanol

Elucidation of Reaction Pathways and Catalytic Cycles

The asymmetric transfer hydrogenation (ATH) of aromatic ketones, such as 2-acetylbenzofuran (B162037), using chiral ruthenium(II) catalysts, notably those developed by Noyori and co-workers, is a well-established and highly efficient method. researchgate.net The reaction pathway is understood to proceed through a concerted, outer-sphere mechanism. researchgate.netrsc.org The catalytic cycle, as illustrated in numerous studies on analogous ketones, can be described as follows:

Catalyst Activation: The precatalyst, typically a Ru(II) complex with a chiral diamine ligand and an η⁶-arene ligand, is activated by a base. This activation involves the dehydrohalogenation to form a 16-electron, coordinatively unsaturated ruthenium amide complex. researchgate.netmdpi.com

Formation of the Ruthenium Hydride: The active catalyst reacts with a hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, to generate an 18-electron ruthenium hydride species. This is a crucial step where the hydride that will be transferred to the ketone is loaded onto the metal center. mdpi.com

Hydrogen Transfer: The prochiral ketone, 2-acetylbenzofuran, coordinates to the ruthenium hydride complex. The transfer of the hydride from the ruthenium and a proton from the amine ligand to the carbonyl group of the ketone occurs via a six-membered ring transition state. This concerted step is responsible for the reduction of the ketone to the corresponding alcohol. nih.gov

Product Release and Catalyst Regeneration: The resulting chiral alcohol, (S)-1-(Benzofuran-2-yl)ethanol, is released from the coordination sphere of the ruthenium complex. The 16-electron ruthenium amide catalyst is regenerated, ready to start a new catalytic cycle. mdpi.com

This catalytic cycle is highly efficient, allowing for high turnover numbers and the use of low catalyst loadings. The precise nature of the intermediates and transition states is a subject of ongoing computational investigation.

Theoretical Modeling of Chiral Recognition and Stereoselectivity

The high degree of enantioselectivity observed in the synthesis of this compound is a result of effective chiral recognition in the transition state. Theoretical modeling, primarily using Density Functional Theory (DFT), has been instrumental in understanding the non-covalent interactions that govern this stereochemical outcome. researchgate.netresearchgate.net Although specific computational studies on 2-acetylbenzofuran are not widely available, models developed for other aromatic ketones, such as acetophenone, provide a robust framework for understanding the key interactions.

The prevailing model for stereodifferentiation involves the formation of two competing diastereomeric transition states, one leading to the (S)-enantiomer and the other to the (R)-enantiomer. The energy difference between these two transition states determines the enantiomeric excess of the product. The key factors influencing the stability of these transition states are:

CH/π Interactions: An attractive interaction between a C-H bond of the ligand and the π-system of the substrate's aromatic ring is believed to play a significant role in stabilizing the favored transition state. lanl.gov In the case of 2-acetylbenzofuran, the benzofuran (B130515) ring system would be involved in this interaction.

Steric Repulsion: Steric hindrance between the substituents on the ketone and the chiral ligands on the catalyst destabilizes the transition state leading to the minor enantiomer. The catalyst creates a chiral pocket that preferentially accommodates the substrate in one orientation.

Hydrogen Bonding: The N-H group of the chiral diamine ligand not only participates in the proton transfer but also helps to orient the ketone substrate through hydrogen bonding with the carbonyl oxygen. mdpi.com

These subtle yet crucial interactions collectively create a well-defined three-dimensional environment that effectively distinguishes between the two enantiotopic faces of the prochiral ketone, leading to the preferential formation of the (S)-alcohol.

Transition State Analysis and Energy Landscapes

Computational studies on Noyori-type catalysts have provided detailed insights into the geometry and energetics of the transition states involved in the asymmetric hydrogenation of ketones. researchgate.net The transition state is characterized by a six-membered pericyclic arrangement involving the ruthenium center, the hydride ligand, the carbonyl carbon and oxygen of the ketone, and the nitrogen and proton of the amine ligand. nih.gov

The energy landscape of the reaction features a series of intermediates and transition states corresponding to the steps in the catalytic cycle. The hydride transfer step is generally considered to be the rate-determining and stereodetermining step. The calculated energy barriers for the two diastereomeric transition states (TS-S and TS-R) typically show a significant difference, which correlates with the experimentally observed high enantioselectivity.

For the reduction of 2-acetylbenzofuran, it is hypothesized that the transition state leading to the (S)-enantiomer (TS-S) is lower in energy than the one leading to the (R)-enantiomer (TS-R). This energy difference (ΔΔG‡) is directly related to the enantiomeric ratio of the product. The stability of TS-S is attributed to a more favorable combination of the aforementioned attractive CH/π and hydrogen bonding interactions, and minimized steric repulsion.

| Transition State | Relative Gibbs Free Energy (ΔΔG‡) | Favored Product | Expected Enantiomeric Excess |

|---|---|---|---|

| TS-S | Lower | This compound | High (>95%) |

| TS-R | Higher | (R)-1-(Benzofuran-2-yl)ethanol |

Influence of Catalyst Structure and Environment on Enantioselectivity

The enantioselectivity of the asymmetric reduction of 2-acetylbenzofuran is highly sensitive to the structure of the catalyst and the reaction environment.

Catalyst Structure:

Chiral Ligand: The choice of the chiral N-sulfonated diamine ligand is paramount. The substituents on the diamine backbone create a specific chiral environment around the metal center, which is crucial for enantiodiscrimination. nih.gov

η⁶-Arene Ligand: The arene ligand, while not directly participating in the hydrogen transfer, influences the steric and electronic properties of the catalyst. Bulky arene ligands can enhance enantioselectivity by creating a more constrained chiral pocket. acs.org

| Catalyst Component | Structural Variation | Effect on Enantioselectivity |

|---|---|---|

| Chiral Diamine Ligand | Steric bulk of substituents | Significant impact on the chiral pocket and stereocontrol |

| N-Sulfonyl Group | Electronic properties | Modulates the acidity of the N-H proton and the overall reactivity |

| η⁶-Arene Ligand | Size and substitution pattern | Fine-tunes the steric environment around the catalytic center |

Reaction Environment:

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the catalytic species and the transition states. Protic solvents like isopropanol often serve as both the solvent and the hydrogen source.

Base: The nature and concentration of the base used for catalyst activation can influence the reaction rate and, in some cases, the enantioselectivity.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity due to the increased energy difference between the diastereomeric transition states.

Synthetic Utility of S 1 Benzofuran 2 Yl Ethanol As a Chiral Building Block

Precursor in the Synthesis of Chiral Ligands and Organocatalysts

The enantiopure nature of (S)-1-(Benzofuran-2-yl)ethanol makes it an attractive starting material for the synthesis of novel chiral ligands and organocatalysts, which are essential tools in asymmetric catalysis. The secondary alcohol provides a key functional handle for introducing coordinating groups, such as phosphines, amines, or other heteroatoms, while the benzofuran (B130515) moiety offers a structurally rigid backbone to create a well-defined chiral environment around a metal center or active site.

While specific ligands derived directly from this compound are not yet widely reported in the literature, its potential is clear based on established synthetic routes for ligand development. The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by phosphorus or nitrogen nucleophiles to forge the critical C-P or C-N bonds found in many successful ligand classes.

Table 1: Potential Ligand Scaffolds from this compound

| Ligand Type | Synthetic Transformation | Potential Application |

|---|---|---|

| Chiral Phosphine Ligands | 1. Activation of OH group (e.g., TsCl, MsCl). 2. SN2 displacement with a phosphide (e.g., LiPR2). | Transition-metal catalyzed asymmetric hydrogenation, cross-coupling reactions. |

| Chiral Amino Alcohol Ligands | The native structure can be used directly or the benzofuran ring can be further functionalized. | Asymmetric additions to carbonyls (e.g., diethylzinc to aldehydes). |

The development of new ligands from readily available chiral building blocks like this compound is a continuing area of research aimed at discovering catalysts with improved activity and enantioselectivity for challenging chemical transformations.

Chiral Intermediate in the Preparation of Complex Organic Molecules

Optically active aromatic alcohols, including this compound, are recognized as valuable chiral building blocks for constructing natural products and chiral drugs. researchgate.net The benzofuran nucleus is a common motif in a vast number of biologically active compounds. mdpi.com Therefore, having access to an enantiomerically pure intermediate like this compound is highly advantageous for the total synthesis of sophisticated molecular targets.

A key development in this area is the enantiopure production of this compound through green, biocatalytic methods. For instance, the asymmetric bioreduction of the precursor ketone, 1-(benzofuran-2-yl)ethanone, using whole-cell biocatalysts like Lactobacillus paracasei has been shown to produce the (S)-alcohol with high yield (92%) and exceptional enantiomeric excess (>99.9% ee). researchgate.net This scalable and environmentally friendly process makes this compound a readily available and "precious chiral intermediary" for subsequent conversion into complex molecules for drug production. researchgate.net

Its role as an intermediate allows synthetic chemists to incorporate both the benzofuran moiety and a specific stereocenter into a target molecule in a single, efficient step, avoiding the need for chiral resolutions or complex asymmetric steps later in the synthesis.

Derivatization Reactions with Stereochemical Retention

A critical feature of any chiral building block is its ability to undergo further chemical transformations without compromising the integrity of its stereocenter. This compound excels in this regard, as its secondary alcohol can be derivatized into a variety of other functional groups through reactions that proceed with predictable stereochemical outcomes.

The hydroxyl group of this compound can be readily acylated to form chiral esters. These reactions typically proceed with retention of configuration at the stereogenic center, as the C-O bond is not broken. Standard esterification methods, such as reaction with an acyl chloride or anhydride in the presence of a base, or carboxylic acids under Steglich or Fischer conditions, are effective.

Once converted to the corresponding chiral amine (see section 5.3.2), standard amide bond formation protocols (e.g., reaction with an acyl chloride or coupling with a carboxylic acid using reagents like DCC or HATU) can be employed to generate a wide array of chiral amides.

The conversion of the alcohol to a chiral amine is a particularly valuable transformation, as the amine functionality is ubiquitous in pharmaceuticals and natural products. This transformation can be achieved through several reliable methods with well-defined stereochemical outcomes.

A common two-step sequence involves first activating the alcohol as a sulfonate ester (e.g., tosylate or mesylate) and then displacing it with an azide nucleophile (e.g., sodium azide). This SN2 reaction proceeds with complete inversion of configuration. Subsequent reduction of the resulting chiral azide, typically via catalytic hydrogenation (H₂/Pd-C) or with reagents like LiAlH₄, yields the chiral amine with an inverted stereocenter relative to the starting alcohol. Thus, this compound is a precursor to (R)-1-(Benzofuran-2-yl)ethanamine.

Alternatively, the Mitsunobu reaction offers a direct, one-pot method for converting the alcohol to an azide with inversion of stereochemistry, using reagents such as diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and diphenylphosphoryl azide (DPPA).

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy used in medicinal chemistry and materials science to create a large number of structurally diverse compounds from a single, common intermediate. This compound is an ideal starting point for such a strategy.

The hydroxyl group acts as a versatile branching point. From this single chiral precursor, parallel synthesis can be employed to generate a library of derivatives, including esters, ethers, amines, amides, and halides. Each of these new compounds retains the core (S)-1-(benzofuran-2-yl)ethyl scaffold but possesses a different functional group, leading to a diverse set of molecules with potentially different physical, chemical, and biological properties. This approach allows for the rapid exploration of the structure-activity relationship (SAR) of benzofuran-containing compounds.

Table 3: Illustrative Divergent Synthesis from this compound

| Starting Material | Reagent(s) | Product Class |

|---|---|---|

| This compound | R-COOH, DCC, DMAP | Chiral Esters |

| This compound | NaH, R-Br | Chiral Ethers |

| This compound | 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C | Chiral Amines |

This strategy streamlines the synthesis of new chemical entities for screening and discovery, leveraging the high enantiomeric purity of the starting material to ensure the stereochemical integrity of the final product library.

Emerging Trends and Future Research Directions

Development of Highly Efficient and Sustainable Catalytic Systems

The asymmetric reduction of the corresponding ketone, 2-acetylbenzofuran (B162037), is the most direct route to enantiomerically pure (S)-1-(Benzofuran-2-yl)ethanol. Future research is centered on developing catalytic systems that are not only highly efficient in terms of activity and selectivity but are also sustainable.

A significant area of development is in the field of asymmetric transfer hydrogenation (ATH) . Ruthenium (Ru) complexes, particularly those with chiral diphosphine and diamine ligands, have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov For instance, catalyst systems like TolBINAP/DPEN–Ru have achieved turnover numbers (TONs) up to 2,400,000 and turnover frequencies (TOFs) of 228,000 h⁻¹, with enantiomeric excesses (ee) often exceeding 99%. nih.gov Another promising avenue is the use of iridium (Ir) catalysts, such as MsDPEN–Cp*Ir, which are effective under slightly acidic conditions and have shown excellent results for the hydrogenation of aromatic heterocyclic ketones. nih.govthieme-connect.com

The pursuit of sustainability is driving research towards catalysts based on more abundant and less toxic metals. Cobalt-catalyzed asymmetric hydrogenation is emerging as a viable alternative to those using precious metals like ruthenium and rhodium. nih.gov These cobalt-based systems, often employing bis(phosphine) ligands, have shown high efficiency and enantioselectivity in the reduction of functionalized ketones, including those with coordinating groups that can enhance catalytic activity. nih.gov

The table below summarizes some of the key catalyst systems and their performance in the asymmetric hydrogenation of ketones, which are relevant for the synthesis of chiral alcohols like this compound.

| Catalyst System | Metal | Ligands | Key Features | Reference |

| TolBINAP/DPEN–Ru | Ruthenium | Chiral diphosphine and diamine | High TON and TOF, >99% ee | nih.gov |

| XylBINAP/DAIPEN–Ru | Ruthenium | Chiral diphosphine and diamine | High catalytic activity | nih.gov |

| MsDPEN–CpIr | Iridium | Chiral diamine and Cp | Effective under acidic conditions, ~99% ee | nih.govthieme-connect.com |

| Cobalt-bis(phosphine) | Cobalt | Chiral bis(phosphine) | Sustainable, high yields and ee | nih.gov |

Continuous Flow Synthesis for Industrial Production

For the large-scale industrial production of this compound, continuous flow chemistry offers significant advantages over traditional batch processes. nih.gov These benefits include improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. researchgate.net The ability to integrate reaction and purification steps can lead to more streamlined and cost-effective manufacturing processes. researchgate.net

A key aspect of continuous flow synthesis is the use of immobilized catalysts. aiche.org By heterogenizing homogeneous catalysts on solid supports, challenges such as catalyst recovery and product contamination can be overcome. aiche.org This approach is particularly attractive for expensive noble metal catalysts. For example, chiral rhodium catalysts with Josiphos ligands have been successfully immobilized and used in packed-bed reactors for continuous asymmetric hydrogenation, achieving high conversion and enantioselectivity. aiche.org

The development of continuous flow systems for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. nih.gov While specific applications for this compound are still emerging, the established principles and technologies are directly applicable. Future research will likely focus on optimizing reactor design, catalyst stability, and process parameters to enable the efficient and scalable continuous production of this important chiral alcohol.

Chemoenzymatic Cascade Reactions

A potential chemoenzymatic route to this compound could involve the initial formation of a benzofuran (B130515) derivative through a metal-catalyzed reaction, followed by an enzymatic reduction to create the chiral alcohol. For instance, a palladium-free Sonogashira coupling catalyzed by a copper scorpionate complex can be used to synthesize a 2-substituted benzofuran. rwth-aachen.de This can then be followed by an enzymatic hydroxylation or reduction step. Researchers have successfully combined a copper-catalyzed Sonogashira reaction with a P450 monooxygenase variant to produce a bis(2-substituted benzofuran) derivative in a one-pot, two-step cascade. rwth-aachen.deaun.edu.eg

Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly selective and can operate under mild conditions, making them ideal for the final stereoselective reduction step. nih.govacs.org The compatibility of the chemocatalyst with the biocatalyst is a critical challenge that needs to be addressed, often through careful selection of catalysts, solvents, and reaction conditions. nih.gov The development of robust enzymes and the compartmentalization of reactions within microreactors are promising strategies to overcome these challenges. nih.gov

Application of Artificial Intelligence and Machine Learning in Catalyst Design

The discovery and optimization of catalysts for asymmetric synthesis has traditionally been a time-consuming and resource-intensive process. researchgate.net The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by enabling a more data-driven approach to catalyst design. chimia.chcatalysis-summit.comarxiv.org

Machine learning algorithms can be trained on existing datasets of catalyst structures and their performance to predict the enantioselectivity of new, untested catalysts. nih.govrsc.org This predictive capability can significantly accelerate the screening of large virtual libraries of potential catalysts, allowing researchers to focus their experimental efforts on the most promising candidates. catalysis-summit.com For example, ML models have been developed to predict the enantiomeric excess for asymmetric hydrogenation reactions with a high degree of accuracy. nih.gov

Furthermore, AI can be used to identify the key structural and electronic features of a catalyst that govern its activity and selectivity. researchgate.netchimia.ch This deeper understanding can guide the rational design of novel catalysts with improved performance. Generative algorithms can even propose entirely new catalyst structures with desired properties, expanding the accessible chemical space for catalyst development. catalysis-summit.com The integration of AI with automated robotic platforms for high-throughput experimentation has the potential to create a closed-loop system for accelerated catalyst discovery and optimization. paperpublications.org This approach will undoubtedly play a crucial role in the future development of highly efficient catalysts for the synthesis of this compound and other chiral molecules.

Q & A

Q. What are the standard synthetic routes for preparing (S)-1-(benzofuran-2-yl)ethanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric reduction of 1-(benzofuran-2-yl)ethanone using chiral catalysts (e.g., Corey–Bakshi–Shibata reduction or enzymatic reduction). Enantiomeric purity is verified via chiral HPLC or polarimetry. For example, in related benzofuran derivatives, enantiomeric excess (ee) values ≥98% were achieved using immobilized lipases in organic solvents .

- Key Data :

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K minimizes thermal motion artifacts. SHELXL (with features like TWIN/BASF commands) is recommended for refining structures with potential twinning or disorder . Hydrogen bonding networks should be analyzed using Mercury or OLEX2.

- Key Parameters :

Advanced Research Questions

Q. What contradictions exist in the literature regarding the bromination of 1-(benzofuran-2-yl)ethanone, and how can they be resolved experimentally?

- Methodological Answer : Contradictions arise in bromination conditions: some studies use N-bromosuccinimide (NBS) in petroleum ether/methanol (yield: 75%) , while others employ bromine in dioxane/ether (yield: 86%) . Resolution requires kinetic vs. thermodynamic control studies. Monitor reaction intermediates via ¹H NMR (e.g., disappearance of acetyl proton at δ 2.6 ppm) and optimize solvent polarity for regioselectivity .

- Key Data :

Q. How do structural modifications (e.g., sulfonyl or thiazole groups) affect the biological activity of benzofuran derivatives, and what computational tools validate these effects?

- Methodological Answer : Introducing sulfonyl groups enhances electron-withdrawing properties, altering binding affinity to targets like kinases or antimicrobial proteins. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions. For example, 1-(benzofuran-2-yl)-2-(phenylsulfonyl)ethanone showed enhanced antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) due to improved membrane penetration .

- Key Metrics :

Q. What are the challenges in analyzing enantioselective byproducts during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Byproducts like (R)-enantiomer or over-reduced diols may form. Use LC-MS with chiral stationary phases (e.g., Chiralcel OD-H) and tandem mass spectrometry (MS/MS) to distinguish isomers. For diols, derivatize with acetic anhydride and monitor via ¹³C NMR (appearance of carbonyl carbons at δ 170–175 ppm) .

- Key Data :

Data Contradiction Analysis

Q. Why do reported melting points for 1-(benzofuran-2-yl)-2-bromoethanone vary between 89–90°C and 92–94°C?

- Methodological Answer : Variations arise from recrystallization solvents (ethanol/water vs. petroleum ether) and polymorphism. Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Cross-validate with PXRD to confirm crystal lattice differences .

Biological Activity & Mechanisms

Q. What evidence supports the role of this compound in modulating neurotransmitter release, and what assays are used to validate this?

- Methodological Answer : Structural analogs like (-)BPAP enhance catecholamine release via trace amine-associated receptor 1 (TAAR1) activation. Use in vitro brain slice assays with amperometric detection or in vivo microdialysis in rodent models. For example, (-)BPAP increased serotonin release by 200% in rat prefrontal cortex .

- Key Metrics :

Methodological Best Practices

Q. What precautions are critical when handling air-sensitive intermediates in benzofuran synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.